![molecular formula C12H17NO3 B5868876 [2-(4-methoxyphenyl)ethyl]carbamic acid ethyl ester](/img/structure/B5868876.png)
[2-(4-methoxyphenyl)ethyl]carbamic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-methoxyphenyl)ethyl]carbamic acid ethyl ester: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid ester functional group attached to a 2-(4-methoxyphenyl)ethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-methoxyphenyl)ethyl]carbamic acid ethyl ester typically involves the reaction of 4-methoxyphenethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dry dichloromethane at low temperatures (0°C) to ensure controlled addition and reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-(4-methoxyphenyl)ethylamine.
Substitution: Formation of various carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antitumor properties.
Medicine:
- Explored as a potential prodrug, where the carbamate group can be hydrolyzed in vivo to release the active drug.
Industry:
- Potential applications in the development of new materials, such as polymers and coatings, due to its functional groups.
Mecanismo De Acción
The mechanism of action of [2-(4-methoxyphenyl)ethyl]carbamic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the carbamate group is hydrolyzed by enzymes to release the active drug. The released drug can then interact with its molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparación Con Compuestos Similares
[2-(4-methoxyphenyl)ethyl]carbamic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
[2-(4-methoxyphenyl)ethyl]carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group.
Uniqueness:
- The ethyl ester group in [2-(4-methoxyphenyl)ethyl]carbamic acid ethyl ester may provide different solubility and reactivity compared to its methyl and isopropyl counterparts.
- The specific combination of the 2-(4-methoxyphenyl)ethyl moiety with the carbamic acid ethyl ester group may result in unique biological activity and chemical properties.
Propiedades
IUPAC Name |
ethyl N-[2-(4-methoxyphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)13-9-8-10-4-6-11(15-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDHJBXQEVWAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
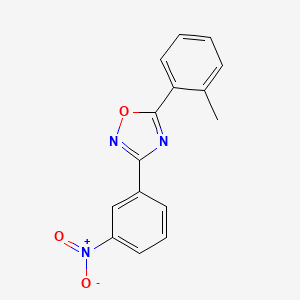
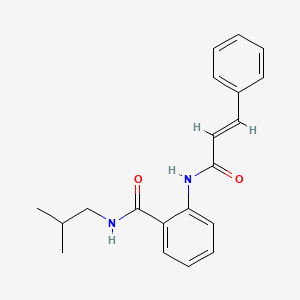
![2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)
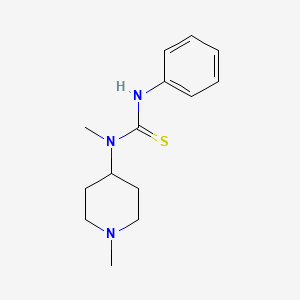
![[4-(TERT-BUTYL)PHENYL][4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B5868822.png)
![3-[1-(2-furylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5868830.png)
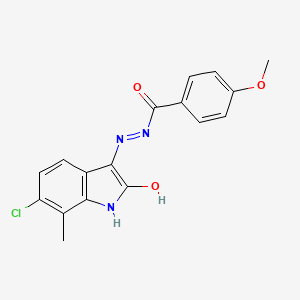
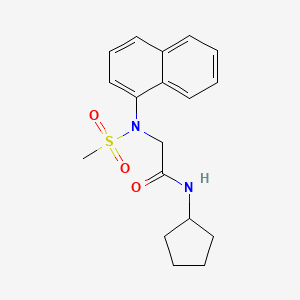
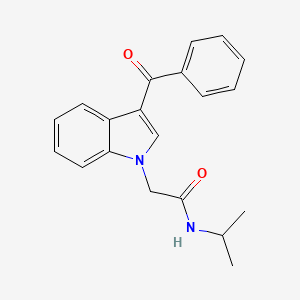
![ethyl 5'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[cycloheptane-1,2'-thieno[3,4-d]pyrimidine]-7'-carboxylate](/img/structure/B5868848.png)
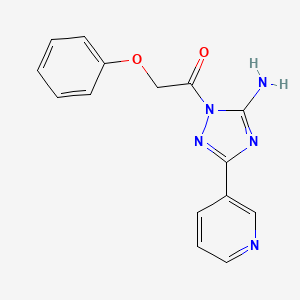
![methyl 5-methyl-4-(methylthio)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5868878.png)
![5-hydroxy-2,2-dimethyl-7-[(4-nitrobenzyl)oxy]-2,3-dihydro-4H-chromen-4-one](/img/structure/B5868884.png)
![4-bromo-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5868905.png)
